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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of two prominent enantioselective synthesis
strategies for the potent antitumor agent FR-900482. The methodologies developed by the
research groups of Fukuyama and Rapoport are presented, offering distinct approaches to
constructing the complex architecture of this natural product. This guide includes a summary of
quantitative data, detailed experimental protocols for key reactions, and visualizations of the
synthetic pathways to aid in research and development efforts.

Introduction

FR-900482 is a structurally unique natural product with significant antitumor activity, making it
an important target for total synthesis. Its complex pentacyclic structure, featuring a strained
aziridinomitosane core and multiple stereocenters, presents a formidable synthetic challenge.
Enantioselective synthesis is crucial for producing the biologically active enantiomer and for
conducting structure-activity relationship (SAR) studies. This document outlines two successful
and distinct strategies for the enantioselective synthesis of FR-900482, providing researchers
with the necessary information to replicate and build upon these methodologies.

Fukuyama's Enantioselective Total Synthesis from
L-Tartaric Acid
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Professor Tohru Fukuyama's group developed a total synthesis of (+)-FR-900482, ingeniously
utilizing L-tartaric acid as a chiral starting material. A key feature of this strategy is the
construction of the benzazocine ring, for which two generations of approaches were developed.
The second-generation approach, highlighted here, involves an intramolecular reductive
hydroxylamination, which proved to be more efficient.

Logical Flow of Fukuyama's Synthesis

Reductive Stereoselective Final

Click to download full resolution via product page

Caption: Fukuyama's enantioselective total synthesis of FR-900482.

Quantitative Data Summary for Fukuyama's Synthesis
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Experimental Protocols for Key Experiments

(Fukuyama's Synthesis)

1. Modified Sonogashira Coupling

» Description: This reaction couples a chiral acetylene unit derived from L-tartaric acid with an

aryl triflate to form a key precursor.

o Materials:

o Aryl triflate (1.0 equiv)
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[e]

Chiral acetylene (1.2 equiv)

o

PdCI2(PPhs)2 (0.05 equiv)

[¢]

Cul (0.1 equiv)

[¢]

EtsN (3.0 equiv)

[e]

THF, anhydrous

e Protocol:
o To a solution of the aryl triflate and chiral acetylene in anhydrous THF, add EtsN.
o Degas the solution with argon for 15 minutes.
o Add PdCIz(PPhs)z2 and Cul to the reaction mixture.
o Stir the reaction at room temperature for 12 hours under an argon atmosphere.

o Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with
EtOAc.

o Dry the combined organic layers over Na=SOa, filter, and concentrate in vacuo.

o Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to
afford the coupling product.

2. Intramolecular Reductive Hydroxylamination

» Description: This key step forms the eight-membered N-hydroxybenzazocine ring from an w-
formylnitrobenzene derivative.[1]

e Materials:
o Benzazocine Ring Precursor (w-formylnitrobenzene derivative) (1.0 equiv)

o Zn powder (10 equiv)
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o NHa4ClI (5 equiv)

o MeOH/H20 (10:1)

e Protocol:

o To a solution of the benzazocine ring precursor in a 10:1 mixture of MeOH and H20, add
NH4Cl and Zn powder.

o Stir the suspension vigorously at 0 °C for 2 hours.

o Monitor the reaction by TLC until the starting material is consumed.

o Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.
o Concentrate the filtrate in vacuo.

o Partition the residue between EtOAc and water.

o Extract the aqueous layer with EtOAc.

o Wash the combined organic layers with brine, dry over NazSOa4, filter, and concentrate.

o Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc
gradient) to yield the N-hydroxybenzazocine.

Rapoport's Formal Enantiospecific Synthesis from
L-Vinylglycine

The formal synthesis of (+)-FR-900482 developed by Paleo, Aurrecoechea, Jung, and
Rapoport commences with the chiral amino acid L-vinylglycine.[2] A key intermediate, a chiral
epoxide, is generated and subsequently coupled with an aniline derivative, leading to the
formation of the aziridinobenzazocinone core.

Logical Flow of Rapoport's Synthesis
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Caption: Rapoport's formal enantiospecific synthesis of (+)-FR-900482.

Quantitative Data Summary for Rapoport's Synthesis
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Experimental Protocols for Key Experiments

(Rapoport's Synthesis)

1. Preparation of Chiral Epoxide from L-Vinylglycine

» Description: This multi-step process converts L-vinylglycine into a key chiral epoxide

intermediate. The final epoxidation step is detailed here.

o Materials:

o Allylic alcohol precursor (from L-vinylglycine) (1.0 equiv)
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o m-CPBA (1.5 equiv)
o NaHCOs (2.0 equiv)

o CH2Clz, anhydrous

e Protocol:
o Dissolve the allylic alcohol precursor in anhydrous CH2Clz and cool to 0 °C.
o Add NaHCOs, followed by the portion-wise addition of m-CPBA.

o Stir the reaction mixture at O °C for 4 hours, then allow it to warm to room temperature and
stir for an additional 8 hours.

o Quench the reaction by the addition of saturated aqueous Na=S203 solution.

o Separate the layers and extract the aqueous layer with CHzClz.

o Wash the combined organic layers with saturated aqueous NaHCOs and brine.
o Dry the organic layer over Naz2SOa4, filter, and concentrate in vacuo.

o Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc
gradient) to obtain the chiral epoxide.

2. Intramolecular Condensation to form Azocinone Core

o Description: This base-mediated intramolecular condensation of an aziridine intermediate
forms the central azocinone ring structure.[2]

e Materials:
o Aziridine Intermediate (1.0 equiv)
o NaH (1.2 equiv, 60% dispersion in mineral oil)

o THF, anhydrous
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e Protocol:

o

To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the aziridine
intermediate in anhydrous THF dropwise.

o Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir
for 4 hours.

o Cool the reaction to 0 °C and quench carefully with saturated aqueous NH4Cl.

o Extract the mixture with EtOAc.

o Wash the combined organic layers with water and brine.

o Dry the organic phase over NazSOa, filter, and concentrate under reduced pressure.

o Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to
yield the azocinone core.

Conclusion

The enantioselective synthesis strategies for FR-900482 developed by Fukuyama and
Rapoport provide elegant and effective solutions to the construction of this complex natural
product. Fukuyama's approach, originating from L-tartaric acid, showcases a powerful
intramolecular reductive hydroxylamination for the formation of the key benzazocine ring. In
contrast, Rapoport's formal synthesis leverages the chiral pool by starting with L-vinylglycine to
establish the stereochemistry of the molecule. Both strategies offer valuable insights and
practical protocols for researchers in synthetic organic chemistry and drug development. The
detailed experimental procedures and comparative data presented herein are intended to serve
as a valuable resource for the synthesis of FR-900482 and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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